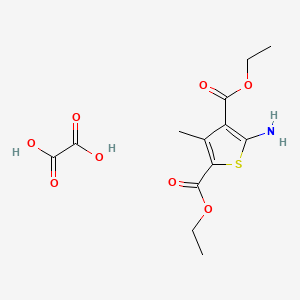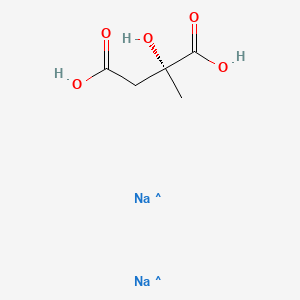
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate is a chemical compound with the molecular formula C13H17NO8S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is used in various scientific research applications. This compound is known for its unique structure, which includes both amino and ester functional groups, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate typically involves the esterification of 5-amino-3-methyl-2,4-thiophenedicarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting diethyl ester is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反应分析
Types of Reactions
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted thiophene derivatives.
科学研究应用
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
相似化合物的比较
Similar Compounds
- Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
- Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Uniqueness
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate oxalate is unique due to the presence of the oxalate group, which enhances its solubility and reactivity compared to its non-oxalate counterparts. This makes it a more versatile reagent in various chemical reactions and applications.
属性
分子式 |
C13H17NO8S |
|---|---|
分子量 |
347.34 g/mol |
IUPAC 名称 |
diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C11H15NO4S.C2H2O4/c1-4-15-10(13)7-6(3)8(17-9(7)12)11(14)16-5-2;3-1(4)2(5)6/h4-5,12H2,1-3H3;(H,3,4)(H,5,6) |
InChI 键 |
HKQOVZSVDYWTMR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}octanamide](/img/structure/B11996756.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11996759.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996766.png)

![7-(4-chlorobenzyl)-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11996784.png)



![2-(1-Naphthyl)-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11996817.png)


![Cyclohexanamine, N-[(4-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B11996828.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11996844.png)
